molecular formula C8H15NO4 B190763 Castanospermine CAS No. 79831-76-8

Castanospermine

Cat. No. B190763
CAS RN: 79831-76-8
M. Wt: 189.21 g/mol
InChI Key: JDVVGAQPNNXQDW-TVNFTVLESA-N
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Description

Castanospermine is a naturally occurring alkaloid found in the seeds of the Castanospermum australe, an Australian plant. It is a potent inhibitor of several key enzymes involved in the synthesis of glycoproteins, as well as being an inhibitor of the enzyme glucosidase II. Castanospermine has been studied extensively in both in vivo and in vitro experiments and has been found to have a wide range of biological activities, including antiviral, anti-inflammatory, and antimalarial effects. The mechanism of action of Castanospermine, as well as its biochemical and physiological effects, are still being investigated.

Scientific research applications

Inhibition of LDL Receptor Function

Castanospermine, a plant alkaloid, has been identified as an inhibitor of glycoprotein processing enzyme glucosidase I. Edwards et al. (1989) found that it significantly inhibits LDL endocytosis in cultured primate smooth muscle cells and human skin fibroblasts. This inhibition is attributed to the altered distribution of LDL receptors, leading to more receptors remaining in internal compartments rather than being expressed on the cell surface (Edwards et al., 1989).

Antiviral Properties

Castanospermine has demonstrated potential as an antiviral agent. Walker et al. (1987) showed that it inhibits syncytium formation induced by the envelope glycoprotein of the human immunodeficiency virus and viral replication. The inhibition is likely due to the altered processing of the envelope precursor protein gp160, affecting the virus's ability to enter cells after attachment to the CD4 cell receptor (Walker et al., 1987). Whitby et al. (2005) extended these findings to flaviviruses, demonstrating that castanospermine inhibits infections by all serotypes of dengue virus. It specifically inhibits dengue virus infection at the level of secretion and infectivity of viral particles (Whitby et al., 2005).

Glycosylation Processing and Disease Modulation

Castanospermine inhibits various glycosidases, affecting the glycosylation processing of proteins. For instance, Rhinehart et al. (1987) demonstrated that castanospermine inhibits rat intestinal glycohydrolases and prevents the hyperglycemic response to an oral sucrose challenge in vivo, most effectively against sucrase (Rhinehart et al., 1987). Additionally, Pan et al. (1983) found that castanospermine inhibits the processing of the oligosaccharide portion of the influenza viral hemagglutinin, which is crucial for its infectivity (Pan et al., 1983).

Cancer Research

Castanospermine has been researched for its potential in cancer therapy. Ostrander et al. (1988) reported that it prevents the normal glycosylational processing of the v-fms-transforming glycoprotein, leading to a reversion to the normal phenotype in treated cells and slowing tumor growth in vivo in a nude mouse model (Ostrander et al., 1988).

properties

IUPAC Name

(1S,6S,7R,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,6,7,8-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c10-4-1-2-9-3-5(11)7(12)8(13)6(4)9/h4-8,10-13H,1-3H2/t4-,5-,6+,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVVGAQPNNXQDW-TVNFTVLESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC(C(C(C2C1O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C[C@@H]([C@H]([C@@H]([C@H]2[C@H]1O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601026043
Record name Castanospermine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601026043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Castanospermine

CAS RN

79831-76-8
Record name (+)-Castanospermine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79831-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Castanospermine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079831768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Castanospermine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01816
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Castanospermine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601026043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CASTANOSPERMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0I3184XM7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,370
Citations
R Saul, JP Chambers, RJ Molyneux… - Archives of biochemistry …, 1983 - Elsevier
Castanospermine (1,6,7,8-tetrahydroxyoctahydroindolizine) was tested against a variety of commercially available glycosidases and found to be a potent inhibitor of almond emulsin β-…
Number of citations: 392 www.sciencedirect.com
T Chen, RC George, JL Weir… - Journal of natural …, 1990 - ACS Publications
Crude sample solution prepared from the seeds of Castanosperum australe was fractionated by preparative liquid chromatography. The fractions thus obtained were subsequently …
Number of citations: 24 pubs.acs.org
R Saul, RJ Molyneux, AD Elbein - Archives of Biochemistry and Biophysics, 1984 - Elsevier
… Castanospermine proved to be a competitive inhibitor of … , castanospermine was a much better inhibitor at pH 6.0 to 6.5 than it was at lower pH values. The pK for castanospermine was …
Number of citations: 134 www.sciencedirect.com
RJ Molyneux, JE Tropea, AD Elbein - Journal of natural products, 1990 - ACS Publications
A new indolizidine alkaloid has been isolated from the seeds of Castanosper-mum australe and identified as 7-deoxy-6-íJ»/-castanospermine [1] by ms and'H-and nC-nmr spectroscopy…
Number of citations: 75 pubs.acs.org
RM Ruprecht, S Mullaney, J Andersen… - JAIDS Journal of …, 1989 - journals.lww.com
… Castanospermine was better tolerated orally than … We conclude that castanospermine is an active antiviral agent in … system, castanospermine was less active and more toxic. Key Words: …
Number of citations: 89 journals.lww.com
T Machan, AS Davis, B Liawruangrath, SG Pyne - Tetrahedron, 2008 - Elsevier
The diastereoselective synthesis of castanospermine is described in 11 synthetic steps from l-xylose. The borono-Mannich reaction between l-xylose, allylamine, and (E)-styrene …
Number of citations: 68 www.sciencedirect.com
K Whitby, TC Pierson, B Geiss, K Lane, M Engle… - Journal of …, 2005 - Am Soc Microbiol
… of castanospermine against flaviviruses. We demonstrate that all serotypes of DEN were inhibited by castanospermine… Castanospermine acts by blocking the production and infectivity of …
Number of citations: 335 journals.asm.org
K Burgess, I Herderson - Tetrahedron, 1992 - Elsevier
The 1, 6, 7, 8-tetrahydroxyindolizidine, castanospermine (l), isolated from the seeds of the Australian legume Castana~ ermum australe’and the dried pod of Alexa leiqwtala, 2 is a …
Number of citations: 204 www.sciencedirect.com
RJ Molyneux, M Benson, RY Wong… - Journal of Natural …, 1988 - ACS Publications
… three methylene signals, as in castanospermine [2] and 6-6/?z-castanospermine [3], distinct … at the 5 position of castanospermine (6 54.3) and 6-s/>z-castanospermine ( 54.6). However, …
Number of citations: 257 pubs.acs.org
BL Stegelmeier, RJ Molyneux, N Asano… - Toxicologic …, 2008 - journals.sagepub.com
… to locoweed, castanospermine caused vacuolar changes with … in mice calystegines and castanospermine are less toxic than … Castanospermine inhibits α-glucosidase and was included …
Number of citations: 49 journals.sagepub.com

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